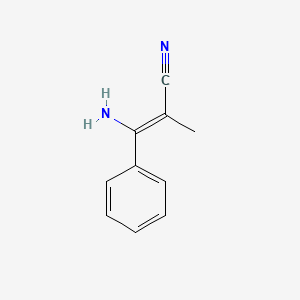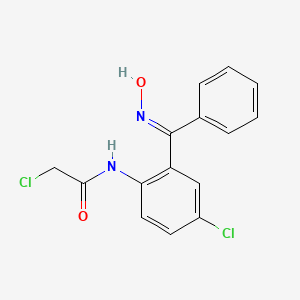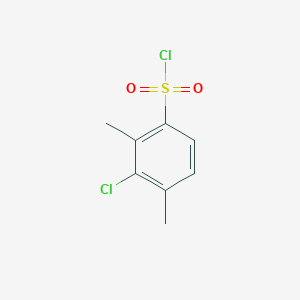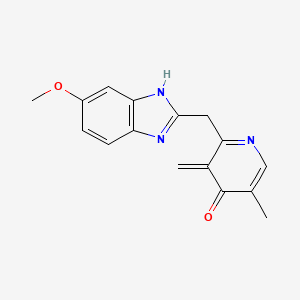
Erythromycin 2'-Benzyl Carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythromycin 2’-Benzyl Carbonate is a derivative of Erythromycin, a macrolide antibiotic . It has a molecular formula of C₄₅H₇₃NO₁₅ and a molecular weight of 868.06.
Synthesis Analysis
The synthesis of Erythromycin and its derivatives involves complex processes. The biosynthesis of Erythromycin is carried out by the bacterium Saccharopolyspora erythraea . The process involves the assembly of building blocks from presynthesized substrates or substrates prepared by biogenetic engineering . The assembled block structures are linear chains that are cyclized by macrolactonization or by metal-promoted cross-coupling reactions to afford the 14-membered macrolactone .Molecular Structure Analysis
The molecular structure of Erythromycin 2’-Benzyl Carbonate is complex, with a 14-membered macrocyclic lactone ring as the core . The macrolide scaffold consists of a multifunctional core that carries both chemically reactive and non-reactive substituents .Chemical Reactions Analysis
The chemical reactions involving Erythromycin and its derivatives are complex. One of the known degradation pathways is the slow loss of cladinose from Erythromycin A . In addition, modifications of chemically inert carbon substituents and non-activated sites in the scaffold congeners of clarithromycin ketolides have been investigated .Physical And Chemical Properties Analysis
Erythromycin 2’-Benzyl Carbonate shares similar properties with Erythromycin. Erythromycin has very low solubility in water and is unstable under acidic conditions, which can limit its efficacy and bioavailability .作用機序
将来の方向性
The future of Erythromycin and its derivatives lies in overcoming its limitations, such as low solubility and instability under acidic conditions. Various formulations, including nanoparticles, have emerged to address these issues . Additionally, modern synthetic organic chemistry has evolved to address the challenges of synthesizing these antibiotics with new, improved strategies and methods .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin 2'-Benzyl Carbonate involves the protection of the 2'-hydroxyl group of Erythromycin followed by the reaction with Benzyl Carbonate to form the desired compound.", "Starting Materials": [ "Erythromycin", "Benzyl Carbonate", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Erythromycin is dissolved in chloroform and treated with DCC and DMAP to activate the carboxylic acid group.", "Benzyl Carbonate is dissolved in methanol and added dropwise to the activated Erythromycin solution.", "The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete consumption of Erythromycin.", "The reaction mixture is then filtered to remove the dicyclohexylurea byproduct.", "The filtrate is concentrated under reduced pressure and the residue is dissolved in diethyl ether.", "The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The resulting crude product is purified by column chromatography to yield Erythromycin 2'-Benzyl Carbonate as a white solid." ] } | |
CAS番号 |
121057-79-2 |
分子式 |
C₄₅H₇₃NO₁₅ |
分子量 |
868.06 |
同義語 |
2’-(Benzyl Carbonate) Erythromycin; Benzyl ((3R,4S)-4-(Dimethylamino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-di |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)






